3-Isobutylisoxazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

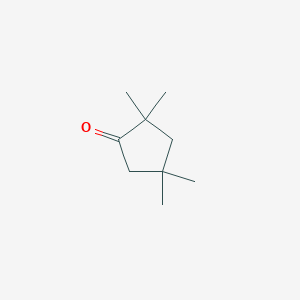

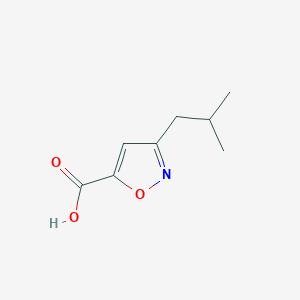

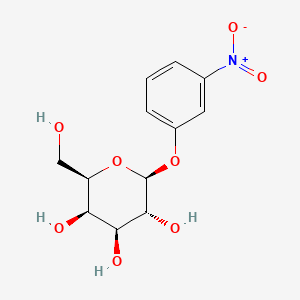

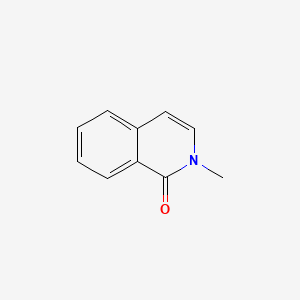

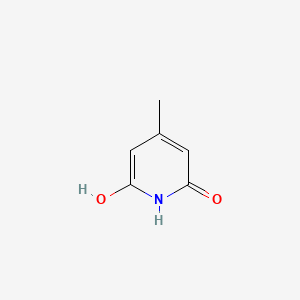

3-Isobutylisoxazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as isoxazoles, which are aromatic compounds containing a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. The specific structure of 3-isobutylisoxazole-5-carboxylic acid includes an isoxazole ring substituted with an isobutyl group at the 3-position and a carboxylic acid group at the 5-position.

Synthesis Analysis

The synthesis of isoxazole derivatives can be complex due to the need for regioselective functionalization. For instance, the synthesis of isoxazole-4-carboxylic acid derivatives has been achieved through a domino isoxazole-isoxazole isomerization process catalyzed by iron(II) . Although this process does not directly pertain to 3-isobutylisoxazole-5-carboxylic acid, it provides insight into the synthetic strategies that could be adapted for its synthesis. The controlled isomerization of isoxazole derivatives under specific conditions demonstrates the potential for creating a variety of isoxazole-based compounds, including those with carboxylic acid functionalities.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of the isoxazole ring. The regioselective lithiation of isothiazole derivatives, as reported in the literature, suggests that similar strategies could be employed for the functionalization of isoxazole compounds . The position of substituents on the isoxazole ring is crucial for the chemical properties and reactivity of the compound. In the case of 3-isobutylisoxazole-5-carboxylic acid, the isobutyl and carboxylic acid groups are likely to influence the electronic distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

Isoxazole derivatives can participate in various chemical reactions, including selective esterification under Mitsunobu conditions . The study on 5,5'-dimethyl-3,3'-azoisoxazole demonstrates the selective esterification of benzylic alcohols and phenols with carboxylic acids . This suggests that 3-isobutylisoxazole-5-carboxylic acid could potentially be used as a substrate in similar esterification reactions, given the presence of the carboxylic acid group that can react with alcohols to form esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-isobutylisoxazole-5-carboxylic acid would be influenced by both the isoxazole ring and the substituents attached to it. The presence of the carboxylic acid group is expected to contribute to the compound's acidity and solubility in polar solvents. The isobutyl group would add hydrophobic character and could affect the boiling point and melting point of the compound. The specific physical and chemical properties would need to be determined experimentally, as the provided papers do not directly address these aspects for 3-isobutylisoxazole-5-carboxylic acid.

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(2-methylpropyl)-1,2-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)12-9-6/h4-5H,3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWIOKNXSJKWNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649348 |

Source

|

| Record name | 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isobutylisoxazole-5-carboxylic acid | |

CAS RN |

910321-93-6 |

Source

|

| Record name | 3-(2-Methylpropyl)-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)